molecular formula C6H12O3 B077238 2-(Tert-butoxy)acetic acid CAS No. 13211-32-0

2-(Tert-butoxy)acetic acid

Cat. No.: B077238
CAS No.: 13211-32-0
M. Wt: 132.16 g/mol
InChI Key: HQLILHPGWSURBT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a derivative of acetic acid, with a tert-butoxy group attached . The specific biological targets and their roles are yet to be elucidated.

Mode of Action

Acetic acid is known to participate in various biochemical reactions, particularly in the production of acetyl-CoA, a key molecule in metabolism . The tert-butoxy group may influence the compound’s reactivity or interaction with its targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Tert-butoxy)acetic acid are not well-studied. As a small, polar molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transport proteins .

Result of Action

It’s reasonable to hypothesize that its effects would be related to its interactions with its targets and its role in biochemical pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Tert-butoxy)acetic acid can be synthesized through the esterification of acetic acid with tert-butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reaction mixture to a temperature range of 80-85°C for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems that allow for precise control of reaction conditions and improved safety .

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and amines are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

2-(Tert-butoxy)acetic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in organic synthesis for the preparation of other compounds.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical compounds.

    Industry: It is used as a solvent and reagent in industrial processes

Comparison with Similar Compounds

  • 2-Isopropoxypropanoic acid
  • 2-Methylbutyric acid
  • Isovaleric acid
  • Isobutyric acid

Comparison: 2-(Tert-butoxy)acetic acid is unique due to its tert-butoxy group, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness allows it to participate in specific reactions with higher selectivity and efficiency .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLILHPGWSURBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375469
Record name tert-butoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13211-32-0
Record name tert-butoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tert-Butoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 100 ml of a 50:50 (v/v) methanol/water solution containing 14.35 g of potassium carbonate, was added n-butyl 2-tert-butoxyacetate (6.50 g, 0.0346 mol). The mixture was heated at reflux for 17 hours and the volatiles removed on a flash evaporator. The remaining solution was cooled to approximately 0° C. and acidified to pH 3-4 with cold 50% aqueous hydrogen chloride. The product was extracted with ether, the ether extract washed with brine and dried over magnesium sulfate, then concentrated in vacuo to give the title compound as a yellow liquid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
14.35 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser and addition funnel was added potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under nitrogen. A solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene was then added dropwise and the mixture then heated at reflux for 24 hours. After cooling the mixture to room temperature, water (100 ml) was added and the layers separated. The aqueous layer was washed with ether (2×50 ml) and then acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was extracted with ether (3×100 ml) and the combined extracts washed with saturated sodium chloride solution (1×75 ml), dried over magnesium sulfate and concentrated in vacuo to give 27.3 g of the product as a yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of sodium t-butoxide (24.1 g) in t-butanol (150 ml) was cooled in a water bath and treated drop-wise with a solution of chloroacetic acid (11.4 g) in t-butanol (30 ml). The mixture was heated under reflux for 5 h then concentrated in vacuo. The resultant white solid was dried in vacuo for 16 h then water (10 ml) was added and the mixture was filtered. The filtrate was treated with diethyl ether (150 ml), then cooled in an ice bath, stirred and acidified to pH1 with 2N sulphuric acid. The layers were separated and the aqueous layer was further extracted with diethyl ether. The combined organic extracts were dried MgSO4) and concentrated in vacuo to afford Intermediate 32 (11.1 g). 1H NMR (400 MHz, CDCl3, δ ppm) 1.27 (9H, s), 4.04 (2H, s).
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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